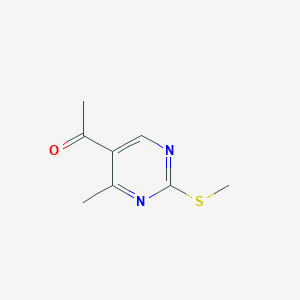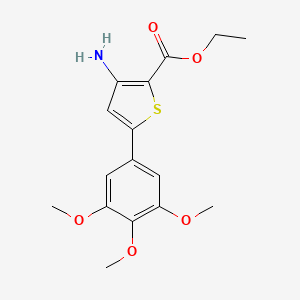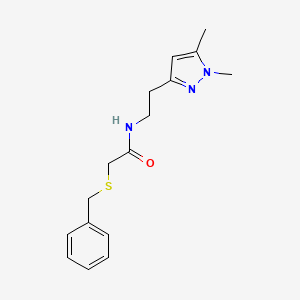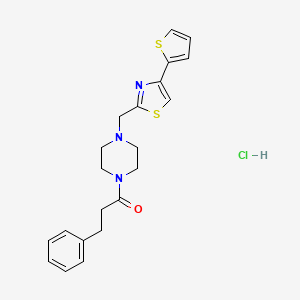![molecular formula C9H10F2N2O B2746027 1-[(3,4-Difluorophenyl)methyl]-3-methylurea CAS No. 1598181-49-7](/img/structure/B2746027.png)
1-[(3,4-Difluorophenyl)methyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential due to its structural similarity to other difluorophenyl derivatives. These derivatives have been utilized in the synthesis of heterocyclic compounds that exhibit a range of biological activities, including c-Met protein kinase inhibition , which is significant in cancer therapy . Additionally, they have been explored for their GABA A modulating activity , which is relevant in treating neurological disorders .
Polymer Science
The incorporation of difluorophenyl groups into polymers can enhance the material’s properties, such as thermal stability and chemical resistance. “1-[(3,4-Difluorophenyl)methyl]-3-methylurea” could potentially be used as a monomer or a cross-linking agent in polymer synthesis, contributing to the development of high-performance materials suitable for various applications, including solar cells .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.
Mode of Action
Based on the targets of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function . This could potentially disrupt the electron transport chain, affecting the production of ATP, the primary energy currency of the cell.
Biochemical Pathways
Given its potential interaction with cytochrome complexes, it could affect the electron transport chain and oxidative phosphorylation . These pathways are critical for energy production in cells.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound might disrupt cellular energy production, leading to potential cell death .
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c1-12-9(14)13-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSQLWSUPNGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Difluorophenyl)methyl]-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)

![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)
![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)